N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide involves several steps. One common synthetic route includes the reaction of 5-fluoro-2-methylindole with an appropriate ethylating agent to introduce the ethyl group at the 3-position of the indole ring . This intermediate is then reacted with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions to form the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide can be compared with other indole derivatives, such as:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: This compound is structurally similar but has different substituents, leading to variations in its biological activities.
Indole-3-carbaldehyde derivatives: These compounds also contain the indole nucleus and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H23FN2O3S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H23FN2O3S/c1-12-10-20(13(2)9-19(12)26-4)27(24,25)22-8-7-16-14(3)23-18-6-5-15(21)11-17(16)18/h5-6,9-11,22-23H,7-8H2,1-4H3 |
InChI Key |
HVMOTHNESVIFLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)C)OC |
Origin of Product |
United States |
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